4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate protective group and a (5-chloro-pyrimidin-2-ylamino)methyl substituent. The 5-chloro substituent on the pyrimidine ring likely increases electrophilicity, making the compound a candidate for nucleophilic substitution reactions or receptor-targeted interactions .
Properties
IUPAC Name |
tert-butyl 4-[[(5-chloropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-11(5-7-20)8-17-13-18-9-12(16)10-19-13/h9-11H,4-8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDWFKCFLZJRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions. A common precursor, 4-aminomethylpiperidine , is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Conditions :
Method A: Reductive Amination
A one-pot reductive amination strategy links the aminomethylpiperidine and 5-chloro-2-aminopyrimidine using sodium triacetoxyborohydride (NaBH(OAc)₃):
Conditions :
Method B: Nucleophilic Substitution
A halogenated pyrimidine derivative (e.g., 2-amino-5-chloropyrimidine) reacts with the Boc-protected piperidine under basic conditions:
Conditions :
Optimization and Catalysis
Palladium-mediated cross-coupling (Suzuki or Buchwald-Hartwig) has been explored for complex intermediates. For example, tert-butyl 4-((5-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate was synthesized using Pd(PPh₃)₄ in toluene/ethanol:
Conditions :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Mild, room temperature | 70–85% | High selectivity; minimal side products | Requires stoichiometric reductant |
| Nucleophilic Substitution | High-temperature, microwave | 60–75% | Rapid reaction times | Sensitive to moisture |
| Palladium Catalysis | Toluene/ethanol, 80°C | 70–93% | Scalable for industrial use | Costly catalysts; inert atmosphere |
Key Research Findings
-
Microwave Assistance : Reduced reaction times from 24 hours to 30 minutes while maintaining yields >70%.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improved coupling efficiency by 15% compared to THF.
-
Byproduct Management : Unreacted 5-chloro-2-aminopyrimidine was efficiently removed via acid-base extraction (pH 8–9).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or piperidines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily researched for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine and piperidine exhibit cytotoxic effects against various cancer cell lines. The chloro-pyrimidine component may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
- Antiviral Properties : Compounds with similar structures have shown promise in inhibiting viral replication, making them candidates for antiviral drug development .
Biochemical Studies
Research indicates that the compound can be utilized in biochemical assays to study enzyme interactions:
- Enzyme Inhibition : The piperidine moiety can serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antiviral Activity | Showed inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against influenza viruses. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. |
Mechanism of Action
The mechanism by which 4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Structural Variations
Structural analogs of this compound primarily differ in:
- Core heterocycle : Piperidine vs. piperazine.
- Substituent groups: Chloro, bromo, methyl, or amino groups on the pyrimidine/pyridine ring.
- Linker type: Amino (-NH-) vs. oxy (-O-) bridges between the piperidine core and heterocyclic substituent.
Comparative Analysis
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as compound 1, is a synthetic organic molecule belonging to the class of piperidinecarboxylic acids. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its inhibitory effects on specific enzymes and its implications in therapeutic applications.
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol
- CAS Number : 1261229-54-2
- Purity : Minimum 95%
Biological Activity Overview
The biological activity of compound 1 primarily revolves around its role as an enzyme inhibitor, specifically targeting enteropeptidase, a serine protease involved in protein digestion. The inhibition of this enzyme has been linked to potential therapeutic effects in obesity and metabolic disorders.
Research indicates that compound 1 may inhibit enteropeptidase by mimicking substrate interactions, thereby obstructing the enzyme's ability to cleave trypsinogen into trypsin. This inhibition can lead to altered protein metabolism and has been explored for its effects on fecal protein output in diet-induced obese (DIO) mice models .
In Vitro Studies
A series of studies have demonstrated the inhibitory potency of compound 1 against enteropeptidase. The following table summarizes key findings from various assays:
| Compound | IC50 (nM) Initial | IC50 (nM) Apparent | Fecal Protein Output (Fold Change) |
|---|---|---|---|
| 1 | 94 (79–110) | 5.9 (5.6–6.1) | 1.00 |
| 2a | 180 (140–230) | 14 (13–16) | NT |
| (R)-5b | 84 (67–100) | 7.7 (7.1–8.3) | 1.26 |
| (S)-5b | 68 (49–93) | 5.4 (4.7–6.1) | 1.28 |
In Vivo Studies
In vivo studies have shown that oral administration of compound 1 resulted in significant changes in fecal protein output, indicating its effectiveness in modulating digestive enzyme activity without requiring high systemic exposure . This suggests a targeted action mechanism that could be beneficial in designing therapies for obesity.
Case Studies
A notable case study involved the evaluation of compound 1 in a DIO mouse model, where it was administered orally. The results indicated a marked increase in fecal protein output relative to controls, supporting the hypothesis that inhibiting enteropeptidase alters protein digestion dynamics favorably for metabolic health .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves multi-step nucleophilic substitution and coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the pyrimidinylamino group to the piperidine scaffold . Optimize yields by controlling reaction parameters:
- Catalyst loading : 1-5 mol% palladium acetate.
- Temperature : 80-100°C under inert atmosphere.
- Solvent : Use tert-butyl alcohol or DMF for improved solubility.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) achieves >95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at -20°C in a dry, dark environment to prevent hydrolysis of the tert-butyl ester .
- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the compound .
- Decomposition Risks : Monitor for color changes (e.g., light yellow to brown), indicating instability .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight (327.81 g/mol) and detect impurities .
- NMR : 1H/13C NMR in CDCl3 or DMSO-d6 to verify tert-butyl (δ 1.4 ppm) and pyrimidine (δ 8.2-8.5 ppm) signals .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) for purity assessment (>97% by area) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amine coupling). Software like Gaussian or ORCA can predict activation energies .
- Solvent Effects : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., tert-butyl alcohol reduces steric hindrance) .
- Machine Learning : Train models on existing pyrimidine-piperidine reaction datasets to predict optimal catalyst-substrate combinations .
Q. What strategies resolve contradictions in observed vs. predicted solubility or reactivity data?
- Methodological Answer :
- Solubility Discrepancies : Experimentally validate predictions (e.g., ACD/Labs software) using shake-flask methods in buffers (pH 2-8). For insoluble batches (<3.5E-5 g/L), consider co-solvents (e.g., 10% DMSO) .
- Reactivity Conflicts : Conduct kinetic studies (e.g., stopped-flow UV-Vis) to compare theoretical and observed reaction rates. Adjust steric/electronic parameters (e.g., tert-butyl group bulkiness) in DFT models .
Q. How can this compound be functionalized for targeted biological applications?
- Methodological Answer :
- Post-Synthetic Modifications :
- Amine Coupling : React the piperidine NH group with activated esters (e.g., NHS esters) for bioconjugation .
- Chloro-Pyrimidine Substitution : Replace chlorine with aryl/heteroaryl groups via Suzuki-Miyaura coupling to enhance binding affinity .
- Biological Testing : Use SPR or fluorescence polarization assays to evaluate interactions with kinases or GPCRs, leveraging structural analogs from .
Safety and Compliance
Q. What are the occupational exposure limits and emergency protocols for this compound?
- Methodological Answer :
- Exposure Limits : Adhere to OSHA guidelines (TLV: 1 mg/m³ for piperidine derivatives) .
- Spill Response : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
- First Aid : For eye contact, irrigate with saline for 15 min; for inhalation, move to fresh air and administer oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
